N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is an aromatic amide.
Scientific Research Applications
Biological Activity
Compounds related to N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, such as various tetrahydrobenzo[b]thiophene derivatives, have been studied for their biological activities. For example, some thiophene-3-carboxamide derivatives demonstrate antibacterial and antifungal activities. Their structural characteristics, like the presence of an intramolecular N-H.N hydrogen bond, contribute to these properties (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Synthesis and Analysis
The synthesis of related compounds, including carboxamide derivatives, is of interest due to their potential biological activities. Microwave irradiation has been used as a method to synthesize tetrahydrobenzothiophene derivatives, indicating a focus on efficient and novel synthetic methods (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011). Additionally, the optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis of azomethine derivatives of similar compounds has been explored, highlighting the importance of precise synthesis and analytical techniques in this field (Chiriapkin, Kodonidi, & Larsky, 2021).
Antitumor Properties
Some derivatives of tetrahydro-1-benzothiophene-3-carboxamide have shown significant antitumor effects, indicating the potential of these compounds in cancer research. The structural modifications in these compounds play a critical role in their ability to inhibit the growth of tumor cells, suggesting a promising direction for future research in anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Other Applications
The diverse chemical structure of tetrahydrobenzo[b]thiophene and related compounds allows for a variety of applications in medicinal chemistry. For example, their modifications can lead to the development of potential antipsychotic agents, as seen in the synthesis and evaluation of heterocyclic carboxamides (Norman, Navas, Thompson, & Rigdon, 1996).
Properties
Molecular Formula |
C23H29N3O4S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H29N3O4S2/c27-23(22-15-17-5-1-2-6-21(17)31-22)24-19-16-18(7-8-20(19)25-9-3-4-10-25)32(28,29)26-11-13-30-14-12-26/h7-8,15-16H,1-6,9-14H2,(H,24,27) |
InChI Key |
PODUXAQFLMUPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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